molecular formula C7H13NO2 B13455134 (3R)-3-amino-4-cyclopropylbutanoic acid

(3R)-3-amino-4-cyclopropylbutanoic acid

Cat. No.: B13455134
M. Wt: 143.18 g/mol
InChI Key: VJGFNPLMAVQRCF-ZCFIWIBFSA-N
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Description

(3R)-3-amino-4-cyclopropylbutanoic acid is an organic compound with a unique structure featuring an amino group and a cyclopropyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-cyclopropylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarboxylic acid and an appropriate amino acid derivative.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

    Amination: The amino group is introduced via an amination reaction, which can be achieved using methods such as reductive amination or nucleophilic substitution.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-amino-4-cyclopropylbutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-4-cyclopropylbutanoic acid: Unique due to its cyclopropyl group and specific stereochemistry.

    (3S)-3-amino-4-cyclopropylbutanoic acid: Similar structure but different stereochemistry, leading to different biological activity.

    4-cyclopropylbutanoic acid: Lacks the amino group, resulting in different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and a cyclopropyl group. This combination of features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3R)-3-amino-4-cyclopropylbutanoic acid

InChI

InChI=1S/C7H13NO2/c8-6(4-7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1

InChI Key

VJGFNPLMAVQRCF-ZCFIWIBFSA-N

Isomeric SMILES

C1CC1C[C@H](CC(=O)O)N

Canonical SMILES

C1CC1CC(CC(=O)O)N

Origin of Product

United States

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